molecular formula C24H31NO4 B5515293 cyclohexyl 2,7,7-trimethyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

cyclohexyl 2,7,7-trimethyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B5515293
M. Wt: 397.5 g/mol
InChI Key: BXDZOFTWWWREQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 2,7,7-trimethyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C24H31NO4 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.22530847 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has explored the synthesis of novel furylbenzo[h]quinoline derivatives, demonstrating the potential for generating complex polycyclic compounds with varied functionalities (Bakhite & Abdel-Monem, 1993). This work is foundational for understanding the synthetic pathways to quinoline derivatives, including those similar to the compound .
  • Studies on the synthesis of quinolines and their derivatives through reactions involving ketenimine or carbodiimide intermediates have shown the versatility of these methods in producing a range of structurally diverse quinoline compounds (Zhao et al., 2016).
  • A unique synthesis approach focused on ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in liquid crystal displays highlights the versatility of quinoline derivatives in advanced materials science (Bojinov & Grabchev, 2003).

Biological and Photophysical Properties

  • The electrochemical, photophysical, and biological properties of quinoline derivatives have been investigated to understand their potential applications in various fields, including medicinal chemistry and materials science. For instance, studies on the characterization of quinoline derivatives through spectroscopic methods and molecular dynamics simulations have provided insights into their reactive and optoelectronic properties (Menon et al., 2017).
  • Research into the synthesis and properties of 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids has explored their antibacterial activity, demonstrating the pharmaceutical applications of quinoline derivatives (Miyamoto et al., 1995).

Material Science Applications

  • The development of fluorescent dyes based on quinoline derivatives for liquid crystal displays illustrates the potential use of these compounds in electronic and display technologies, showcasing their importance in material science and engineering (Bojinov & Grabchev, 2003).

Properties

IUPAC Name

cyclohexyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-14-10-11-19(28-14)22-20(23(27)29-16-8-6-5-7-9-16)15(2)25-17-12-24(3,4)13-18(26)21(17)22/h10-11,16,22,25H,5-9,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDZOFTWWWREQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.